molecular formula C4H4IN3OS B11769343 N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide

N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11769343
M. Wt: 269.07 g/mol
InChI Key: ALSIYSAQDNQOEE-UHFFFAOYSA-N
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Description

N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide (CAS: 39719-88-5) is a heterocyclic compound with a 1,3,4-thiadiazole core substituted at the 5-position with an iodine atom and at the 2-position with an acetamide group. Its molecular formula is C₄H₄IN₃OS, and it has a molecular weight of 269.06 g/mol . The iodine substituent imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C4H4IN3OS

Molecular Weight

269.07 g/mol

IUPAC Name

N-(5-iodo-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C4H4IN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)

InChI Key

ALSIYSAQDNQOEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide typically involves the iodination of a thiadiazole precursor followed by acetamidation. One common method includes:

    Iodination: The thiadiazole precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures.

    Acetamidation: The iodinated thiadiazole is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of N-(1,3,4-thiadiazol-2-yl)acetamide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, in an organic solvent.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: N-(1,3,4-thiadiazol-2-yl)acetamide.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties
N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its antimicrobial effects against a range of pathogens. Research indicates that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the iodine atom may enhance its reactivity and efficacy as an antimicrobial agent.

Anticancer Activity
The compound has shown potential as an anticancer agent. Studies have demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells by modulating cellular signaling pathways and inhibiting cell proliferation. For instance, certain derivatives have exhibited cytotoxic effects on various cancer cell lines with IC₅₀ values indicating significant anti-proliferative activity . The specific mechanisms often involve the interaction with protein kinases that are crucial for cancer progression.

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound is being explored for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives are recognized for their insecticidal properties. This compound has been studied as a precursor for synthesizing novel insecticides that target agricultural pests. Its structural features lend it to modifications that enhance its efficacy against specific insects .

Industrial Applications

Material Science
The compound is also being utilized in the development of new materials. Its unique chemical structure allows it to be incorporated into polymers and dyes, potentially leading to materials with enhanced properties such as increased stability or improved colorfastness .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves cyclization reactions where appropriate hydrazine derivatives react with carbon disulfide or thiocyanates to form the thiadiazole ring . The iodine substituent is believed to play a critical role in enhancing the compound's biological activity by increasing its reactivity towards molecular targets.

Table 1: Comparison of Biological Activities of Thiadiazole Derivatives

Compound NameAntimicrobial ActivityAnticancer Activity (IC₅₀ µM)Anti-inflammatory Potential
This compoundYesVaries by cell lineUnder investigation
Other ThiadaizolesYes7.4 (K562 cells)Confirmed

Case Studies

Several studies illustrate the applications of this compound:

  • Antimicrobial Study : A study highlighted the effectiveness of thiadiazole derivatives against E. coli, demonstrating significant zones of inhibition compared to standard antibiotics .
  • Cytotoxicity Evaluation : Research on various cancer cell lines revealed that certain derivatives exhibited IC₅₀ values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for drug development .
  • Insecticidal Activity : A case study focused on synthesizing novel insecticides based on thiadiazole structures showed effective pest control with minimal environmental impact .

Mechanism of Action

The mechanism of action of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The iodine atom and acetamide group play crucial roles in binding to these targets, leading to the disruption of their normal functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position of the Thiadiazole Ring

Halogen-Substituted Analogues
  • N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide Derivatives: Example: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e)
  • Melting point: 132–134°C ; Yield: 74% .
  • N-(5-Fluoro-1,3,4-thiadiazol-2-yl)acetamide Derivatives :

    • Example: 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63)
  • Demonstrated anticancer activity against MCF-7 breast cancer cells .
  • Fluorine’s high electronegativity may improve binding affinity to targets like tyrosine kinases compared to iodine .

  • Iodo vs. Sulfamoyl Substitution :

    • Acetazolamide (N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide):
  • A clinically used carbonic anhydrase inhibitor with molecular formula C₄H₆N₄O₃S₂ .
  • The sulfamoyl group enhances hydrogen-bonding capacity, critical for enzyme inhibition, whereas iodine may favor halogen bonding in target interactions.
Alkyl/Arylthio-Substituted Analogues
  • N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f): Melting point: 158–160°C; Yield: 79% .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (5h) :

    • Melting point: 133–135°C ; Yield: 88% .
    • The benzylthio group introduces aromaticity, which may enhance π-π stacking in protein binding compared to iodine’s hydrophobic effects .
Heterocyclic Hybrids
  • 2-(Benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o): Melting point: 248–249°C; Yield: 56% .
Table 1: Comparative Data for Selected Thiadiazol-2-yl Acetamides
Compound Substituent (5-position) Melting Point (°C) Yield (%) Biological Activity
N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide Iodo Not reported Not reported Under investigation
5e (Chlorobenzylthio) Chlorobenzylthio 132–134 74 Not reported
5f (Methylthio) Methylthio 158–160 79 Not reported
63 (Sulfanyl + 3-Fluorophenyl) Sulfanyl Not reported Not reported Anticancer (MCF-7)
Acetazolamide Sulfamoyl 258–259 (literature) Carbonic anhydrase inhibitor
  • Synthetic Notes: Iodo-substituted thiadiazoles often require specialized reagents (e.g., iodine monochloride) for regioselective substitution, whereas chloro or methylthio derivatives are synthesized via nucleophilic displacement . Yields for iodo derivatives are generally lower due to the steric demands of iodine, contrasting with benzylthio derivatives (up to 88% yield) .

Biological Activity

N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound characterized by its unique thiadiazole ring structure, which includes an iodine substituent at the 5-position and an acetamide group. This compound has garnered attention for its notable biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity through detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The iodine atom enhances the reactivity of this compound compared to other halogenated thiadiazoles, which may contribute to its diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Thiadiazole derivatives are known to inhibit various microbial strains by disrupting cellular processes. For instance, studies have demonstrated that compounds within this class can inhibit enzyme activity critical for microbial survival.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, its ability to inhibit specific protein kinases involved in cancer progression has been highlighted. The compound has shown promising results against several cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-717.76Inhibition of STAT3 transcription factors
HCT1162.32Inhibition of cyclin-dependent kinase 9 (CDK9)
A5494.40Modulation of cell cycle progression

These findings suggest that this compound can significantly impact cancer cell proliferation by targeting critical regulatory pathways .

Case Studies on Biological Activity

  • In Vitro Cytotoxicity Assessment : A study synthesized a series of thiadiazole derivatives and assessed their cytotoxic effects against three cancer cell lines. The results indicated that this compound exhibited potent cytotoxicity with an IC50 value significantly lower than many existing chemotherapeutics .
  • Mechanistic Studies : Molecular docking studies have revealed that this compound likely interacts with the ATP-binding domain of CDK9 and inhibits STAT3 transcriptional activity by preventing its DNA binding capability. Such interactions are critical for understanding the therapeutic potential of this compound in cancer treatment .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other thiadiazole derivatives but is distinguished by its iodine substituent. This feature enhances its biological reactivity and efficacy compared to bromo or chloro counterparts:

Compound Iodine Substituent Biological Activity
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamideNoModerate anticancer activity
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamideNoLower antimicrobial efficacy
This compound YesHigh antimicrobial and anticancer activity

This comparative analysis underscores the significance of the iodine atom in enhancing the biological properties of thiadiazole derivatives .

Q & A

Q. What are the established synthetic routes for N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide?

Methodological Answer: Synthesis typically involves cyclization of thiosemicarbazide intermediates followed by iodination. For example, a fluorophenyl-substituted analog was synthesized by refluxing thiosemicarbazide derivatives in ethanol/acetic acid (70% yield after recrystallization) . For iodination, use iodine monochloride (ICl) or N-iodosuccinimide (NIS) under anhydrous conditions at 0–5°C in DMF. Purify via column chromatography (hexane:EtOAc 3:1) and recrystallize from ethanol/water .

Q. How is the crystal structure characterized, and what intermolecular interactions stabilize its packing?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. A fluorophenyl analog exhibited intramolecular S···O contacts (2.68 Å), dihedral angles (86.8° between thiadiazole and aryl rings), and hydrogen bonds (N–H···O, C–H···O) forming R₁²(6) and R₂²(8) motifs . For the iodo derivative, expect halogen bonds (C–I···N/O) and π-π stacking. Use ORTEP-3 for visualization and Mercury for interaction analysis .

Q. What spectroscopic methods confirm its structure and purity?

Methodological Answer: Combine FT-IR (C=O ~1670 cm⁻¹, C=N ~1620 cm⁻¹), ¹H NMR (NH singlet δ 10.2–10.8 ppm), and HRMS (e.g., C₄H₄IN₃OS requires m/z 260.9024). Elemental analysis should align with theoretical values (C 18.41%, H 1.54%, N 16.09%) .

Advanced Research Questions

Q. How can computational methods like FEP optimize BBB penetration for analogs?

Methodological Answer: Free energy perturbation (FEP) simulations predict relative binding free energies (ΔΔG). For NMDA receptor antagonists, FEP-guided substitutions (e.g., cyclohexylmethyl groups) improved BBB permeability 3-fold . For iodinated derivatives, simulate substituent effects (e.g., iodine vs. smaller halogens) using Desmond/GROMACS and validate with PAMPA-BBB assays (target logBB > −1.0, polar surface area < 90 Ų) .

Q. How do substitution patterns at the 5-position influence pharmacological activity?

Methodological Answer: Substituents modulate electronic/steric effects and target binding. Key SAR findings:

SubstituentActivity ProfileReference
IodoEnhanced electrophilicity; radioimagingHypothesized
SulfamoylCarbonic anhydrase inhibition (IC₅₀ 10 nM)
4-ChlorophenylAnticancer (IC₅₀ 8.2 μM, MCF-7)
ThienylModerate antifungal activity

Electronegative groups (I, Cl) enhance π-stacking; bulky groups improve membrane permeability .

Q. How to resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies arise from assay variability (cell lines, serum conditions). Mitigate by:

  • Standardizing protocols (e.g., MTT assay at 48 h, 10% FBS).
  • Re-synthesizing compounds (≥95% purity via HPLC).
  • Validating with orthogonal methods (apoptosis vs. cytotoxicity assays). Example: A thiadiazole derivative showed IC₅₀ = 12 μM in MCF-7 cells but was inactive under different serum conditions .

Q. What crystallographic tools refine its structure, and how are H atoms handled?

Methodological Answer: Use SHELXL (via OLEX2) for refinement:

  • Solve via intrinsic phasing (SHELXT).
  • Refine anisotropically; position H atoms via riding models (N–H = 0.86 Å, C–H = 0.93–0.98 Å).
  • Validate with checkCIF. ORTEP-3 generates thermal ellipsoid plots .

Q. How to design a SAR study targeting kinase inhibition?

Methodological Answer:

  • Synthesize analogs varying 5-position (halogens, aryl) and acetamide side chains.
  • Screen against kinase panels (ADP-Glo™ assay at 10 μM).
  • Dock top hits (e.g., iodophenyl analogs) into kinase ATP pockets (PDB: 3PP0) using AutoDock Vina. Validate with IC₅₀ determinations and phospho-kinase Western blots .

Tables

Synthetic Optimization Parameters

ParameterOptimal ConditionReference
Iodination AgentNIS (1.2–1.5 eq)
SolventDMF (anhydrous)
PurificationColumn chromatography

Key Intermolecular Interactions in Crystal Packing

Interaction TypeDistance/GeometryReference
N–H···O Hydrogen BondR₁²(6) motif
C–H···O Hydrogen BondR₂²(8) motif
Halogen Bond (C–I···N)Anticipated in iodo analogsHypothesized

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